Diperclorato de etilviologen

Descripción general

Descripción

Ethyl viologen diperchlorate (EVDP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 449.8 g/mol and a melting point of 140-142 °C. EVDP is a member of the viologen family, a group of compounds that are used to study electron transfer and energy transfer reactions. EVDP has been used in a variety of applications, including organic synthesis, electrochemistry, and photochemistry.

Aplicaciones Científicas De Investigación

Dispositivos electrocrómicos

Diperclorato de etilviologen: se utiliza en la fabricación de dispositivos electrocrómicos debido a su capacidad para experimentar cambios reversibles en la absorción óptica cuando se aplica un potencial eléctrico. Estos dispositivos transitan entre un estado transparente y un estado coloreado, lo cual es útil para aplicaciones como espejos retrovisores antirreflejos, ventanas inteligentes y ventanas de aviones ajustables .

Sensores electroquímicos

Las propiedades electroquímicas del compuesto lo hacen adecuado para crear sensores electroquímicos. Estos sensores pueden detectar varias especies químicas aprovechando las reacciones redox del this compound, que son sensibles a la presencia de analitos específicos .

Baterías de flujo redox

En las baterías de flujo redox, el this compound actúa como aceptor de electrones. Su estabilidad y potencial redox son fundamentales para los ciclos de carga y descarga de la batería, lo que contribuye a las soluciones de almacenamiento de energía .

Celdas solares sensibilizadas con colorante

El this compound se utiliza en celdas solares sensibilizadas con colorante debido a su capacidad para actuar como aceptor de electrones. Esta propiedad mejora la eficiencia de la conversión de energía solar al facilitar la transferencia de electrones dentro de la estructura de la celda solar .

Información y almacenamiento óptico

Las transiciones ópticas reversibles del this compound se aprovechan en los dispositivos de información y almacenamiento óptico. La capacidad del compuesto para cambiar entre diferentes estados ópticos permite la codificación y decodificación de información .

Gafas militares y de protección

Las propiedades electrocrómicas del this compound se aplican en el desarrollo de gafas militares y de protección. Estas aplicaciones se benefician de la rápida transición del material entre estados transparentes y coloreados, proporcionando capacidades de filtrado de luz dinámicas .

Mecanismo De Acción

Target of Action

Ethyl viologen diperchlorate (EV2+) is a type of bipyridinium salt, also known as a viologen . The primary target of EV2+ is the electron transport chain, where it acts as an electron acceptor .

Mode of Action

EV2+ undergoes a reduction process when it accepts electrons . This reduction changes the oxidation state of the molecule, altering its color . The color change is a result of the formation of a radical cation from the dication, which is the most stable form of the molecule .

Biochemical Pathways

Its ability to accept electrons suggests it may interact with redox reactions and electron transport processes within the cell .

Pharmacokinetics

Its solubility in water (25%) suggests that it may be absorbed and distributed in the body through the bloodstream

Result of Action

The primary result of EV2+'s action is a change in color due to the reduction of the molecule . This property is utilized in electrochromic devices, where the color change can be used to indicate the presence or absence of an electric potential .

Action Environment

The action of EV2+ can be influenced by environmental factors such as the presence of other ions, the pH of the environment, and the presence of an electric potential . For example, in electrochromic devices, the cycling performance of EV2+ can vary depending on the voltage applied .

Safety and Hazards

Propiedades

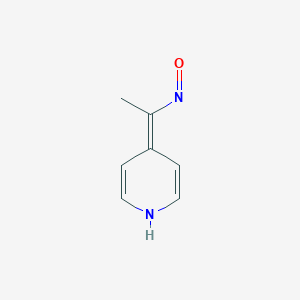

IUPAC Name |

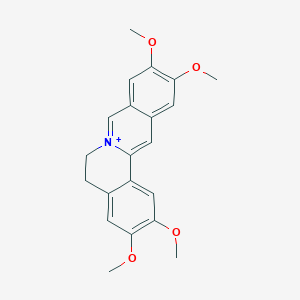

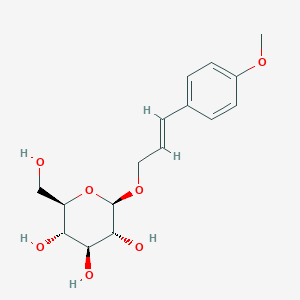

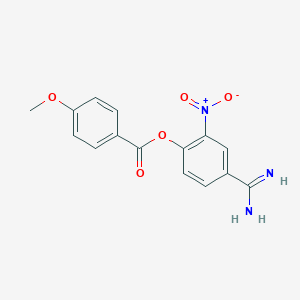

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDMKDAPWJPEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583631 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36305-51-8 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl viologen diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ethyl viologen diperchlorate suitable for use in flexible electronic devices like artificial synapses?

A1: EV(ClO4)2 exhibits history-dependent memristive behavior, meaning its electrical resistance changes based on past electrical stimuli. [] This property is crucial for mimicking the synaptic plasticity of biological synapses, the junctions between neurons. Furthermore, devices incorporating EV(ClO4)2 have demonstrated resilience under mechanical stress, retaining synaptic performance even when bent to a radius of 10mm. [] This flexibility makes EV(ClO4)2 a promising candidate for wearable neuromorphic computing systems.

Q2: How does the crystal structure of ethyl viologen diperchlorate impact its performance in lithium batteries?

A2: EV(ClO4)2 crystallizes in a layered structure with alternating organic ethyl viologen (EV2+) layers and inorganic perchlorate (ClO4-) layers. [] This unique arrangement contributes to its excellent rate performance in lithium batteries. The ClO4- layers facilitate good electron conduction, enabling the battery to deliver a significant portion of its capacity even at high discharge rates. []

Q3: Can you elaborate on the charge storage mechanism of ethyl viologen diperchlorate in the context of lithium batteries?

A3: Research suggests that EV(ClO4)2 undergoes a highly reversible structural evolution during the charge and discharge cycles of a lithium battery. [] In situ experimental techniques coupled with theoretical calculations indicate that both the molecular and crystal structures of EV(ClO4)2 change reversibly during redox processes. [] This reversible transformation contributes to the compound’s excellent cycling stability, evidenced by its high capacity retention even after multiple charge-discharge cycles.

Q4: What are the advantages of using organic materials like ethyl viologen diperchlorate in memristors for neuromorphic computing?

A4: Organic memristors based on materials like EV(ClO4)2 offer several advantages over their inorganic counterparts. These include: []

Q5: How does ethyl viologen diperchlorate contribute to the performance of electrochromic devices?

A5: EV(ClO4)2 plays a key role as the electrochromic material in certain devices. When a voltage is applied, EV(ClO4)2 undergoes a reduction reaction, forming a colored radical cation (EV•+). [] This change in oxidation state is accompanied by a change in the material's optical properties, causing it to absorb light in specific wavelengths and thus change color. [] The process is reversible, allowing the device to switch between colored and transparent states, enabling applications like smart windows and displays.

Q6: What analytical techniques are employed to study and characterize ethyl viologen diperchlorate?

A6: Several analytical techniques are used to investigate EV(ClO4)2, including:

- Micro-Raman Spectroscopy: This technique helps identify the presence of specific molecules, such as the colored radical cation (EV•+) in electrochromic devices. []

- Electrochemical Techniques: Cyclic voltammetry, for instance, helps analyze the redox behavior of EV(ClO4)2, providing insights into its charge storage mechanisms and stability. [, ]

- Spectroscopic Techniques: UV-Vis spectroscopy is utilized to study the optical properties of EV(ClO4)2, particularly its absorbance and transmittance characteristics in electrochromic applications. []

- In situ experimental techniques: These techniques, often coupled with theoretical calculations, are crucial for understanding the structural evolution of EV(ClO4)2 during electrochemical processes in batteries. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.